molecular formula C23H14ClN3O3S B11647426 N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-1-benzofuran-2-carboxamide

N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-1-benzofuran-2-carboxamide

Cat. No.: B11647426
M. Wt: 447.9 g/mol
InChI Key: HGNVXULVNPLIML-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring is synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorinated aromatic compound reacts with the benzoxazole derivative.

    Formation of Carbamothioyl Group: The carbamothioyl group is formed by reacting the chlorophenyl-benzoxazole derivative with thiourea under basic conditions.

    Coupling with Benzofuran-2-carboxamide: The final step involves coupling the intermediate with benzofuran-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbamothioyl group, converting it to a thiol or amine derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-1-benzofuran-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in metabolic pathways.

    Material Science: Its unique structural properties make it a candidate for use in organic semiconductors and optoelectronic devices.

    Pharmaceutical Research: It is explored for its potential as a lead compound in the development of new drugs targeting various diseases.

Mechanism of Action

The mechanism of action of N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-1-benzofuran-2-carboxamide involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, blocking its activity and thereby disrupting the metabolic pathway it regulates. This inhibition can lead to the suppression of cancer cell growth or the modulation of other biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-(4-chlorophenyl)-1,3-benzoxazole have similar structural features but lack the carbamothioyl and benzofuran groups.

    Benzofuran Derivatives: Compounds such as 2-benzofuran-1-carboxamide share the benzofuran moiety but differ in other functional groups.

    Carbamothioyl Derivatives: Compounds like N-(4-chlorophenyl)thiourea have the carbamothioyl group but lack the benzoxazole and benzofuran rings.

Uniqueness

N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-1-benzofuran-2-carboxamide is unique due to its combination of benzoxazole, chlorophenyl, carbamothioyl, and benzofuran moieties

Properties

Molecular Formula

C23H14ClN3O3S

Molecular Weight

447.9 g/mol

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H14ClN3O3S/c24-16-10-9-14(12-15(16)22-26-17-6-2-4-8-19(17)30-22)25-23(31)27-21(28)20-11-13-5-1-3-7-18(13)29-20/h1-12H,(H2,25,27,28,31)

InChI Key

HGNVXULVNPLIML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC(=C(C=C3)Cl)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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